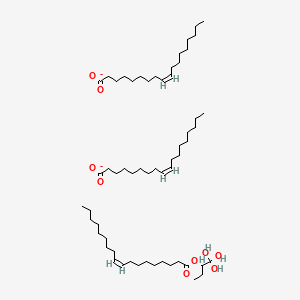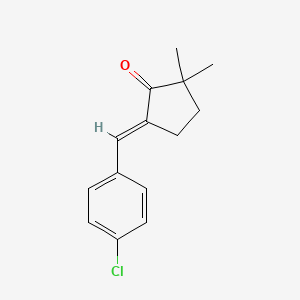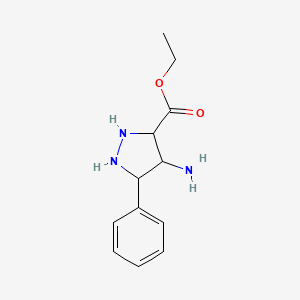
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid is a compound known for its structural similarity to methotrexate, a well-known antifolate drug.
Preparation Methods
The synthesis of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves multiple steps. One common method includes the reaction of 2,4-diaminopteridine with methylamine and benzoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and other proteins.
Mechanism of Action
The mechanism of action of 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, leading to reduced cell proliferation. This mechanism is similar to that of methotrexate, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar compounds include:
Methotrexate: Known for its use in cancer therapy and autoimmune diseases.
Aminopterin: Another antifolate with similar properties but different clinical applications.
Pralatrexate: A more potent antifolate used in the treatment of certain types of lymphoma.
Compared to these compounds, 3-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid offers unique structural features that may provide distinct advantages in specific applications .
Properties
Molecular Formula |
C15H15N7O2 |
|---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
3-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid |
InChI |
InChI=1S/C15H15N7O2/c1-22(10-4-2-3-8(5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) |
InChI Key |
FQMJGSUEGDGJPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)

![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)

![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)


